molecular formula C7H6BrFO2S B2885037 1-Bromo-2-(fluoromethylsulfonyl)benzene CAS No. 1782285-48-6

1-Bromo-2-(fluoromethylsulfonyl)benzene

Cat. No. B2885037
CAS RN: 1782285-48-6
M. Wt: 253.09
InChI Key: YHSLKTADTPFPRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromo-2-(fluoromethylsulfonyl)benzene can be synthesized through various methods. One common method is through the reaction of fluorobenzene with bromine, known as electrophilic aromatic substitution . This reaction involves the substitution of a hydrogen atom in the benzene ring with a bromine atom and is typically carried out in the presence of a Lewis acid catalyst, such as iron (III) bromide or aluminum bromide . Another method involves the reaction of fluorobenzene with a brominating agent, such as N-bromosuccinimide (NBS). This reaction, known as radical bromination, proceeds via a free radical mechanism .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-(fluoromethylsulfonyl)benzene is represented by the formula C7H6BrFO2S. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-2-(fluoromethylsulfonyl)benzene are diverse. For instance, it can undergo electrophilic aromatic substitution with fluorobenzene and bromine . It can also react with fluorobenzene and a brominating agent like N-bromosuccinimide (NBS) in a process known as radical bromination .


Physical And Chemical Properties Analysis

1-Bromo-2-(fluoromethylsulfonyl)benzene is an organic compound with a molecular weight of 253.09. More detailed physical and chemical properties could not be found in the current search results.

Scientific Research Applications

New Reagents for Chemical Synthesis

A novel fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), has been developed, showing potential as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent is applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, providing a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Novel Green Fluorophores

The development of green fluorophores based on simple aromatic hydrocarbons has been reported. Specifically, 2,5-bis(methylsulfonyl)-1,4-diaminobenzene demonstrates high fluorescence emission and photostability. This compound is solid-state emissive, water-soluble, solvent- and pH-independent with quantum yields and large Stokes shifts, representing a significant departure from conventional π-conjugated systems (Beppu et al., 2015).

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis. Selectively prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, this compound facilitates the synthesis of various organometallic intermediates, highlighting its utility in synthetic chemistry (Porwisiak & Schlosser, 1996).

Safety And Hazards

While specific safety and hazards information for 1-Bromo-2-(fluoromethylsulfonyl)benzene was not found in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The synthesis of 1-Bromo-2-(fluoromethylsulfonyl)benzene is of great importance in organic chemistry due to its wide range of applications. It serves as a valuable building block for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents . The presence of both bromine and fluorine atoms in the benzene ring imparts unique properties to the synthesized compounds, enhancing their biological activity and pharmacological properties . Furthermore, 1-Bromo-2-(fluoromethylsulfonyl)benzene finds applications in the field of materials science .

properties

IUPAC Name

1-bromo-2-(fluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c8-6-3-1-2-4-7(6)12(10,11)5-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSLKTADTPFPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(fluoromethylsulfonyl)benzene

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